molecular formula C20H33N3O3S B2492789 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2415540-19-9

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2492789
CAS No.: 2415540-19-9
M. Wt: 395.56
InChI Key: UOBIRDZUWLIVMG-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a cyclohexene ring, a thiomorpholine ring, and an oxane ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene and thiomorpholine intermediates, followed by their coupling with ethanediamide under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetamide

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide is unique due to its combination of cyclohexene, thiomorpholine, and oxane rings

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c24-18(21-9-6-17-4-2-1-3-5-17)19(25)22-16-20(7-12-26-13-8-20)23-10-14-27-15-11-23/h4H,1-3,5-16H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIRDZUWLIVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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